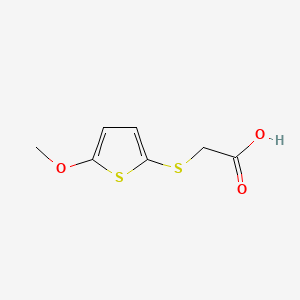

(5-Methoxy-2-thienyl)thioacetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58386-00-8 |

|---|---|

Molecular Formula |

C7H8O3S2 |

Molecular Weight |

204.3 g/mol |

IUPAC Name |

2-(5-methoxythiophen-2-yl)sulfanylacetic acid |

InChI |

InChI=1S/C7H8O3S2/c1-10-6-2-3-7(12-6)11-4-5(8)9/h2-3H,4H2,1H3,(H,8,9) |

InChI Key |

PZAWQZAIIRNLOE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(S1)SCC(=O)O |

Canonical SMILES |

COC1=CC=C(S1)SCC(=O)O |

Other CAS No. |

58386-00-8 |

Synonyms |

(5-methoxy-2-thienyl)thioacetic acid MTTA sodium (5-methoxy-2-thienyl)thioacetate |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 5 Methoxy 2 Thienyl Thioacetic Acid

Retrosynthetic Analysis of the Thiophene-Thioether-Carboxylic Acid Moiety

A retrosynthetic analysis of (5-Methoxy-2-thienyl)thioacetic acid reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the carbon-sulfur bond of the thioether and the bond between the sulfur and the acetic acid methylene (B1212753) group.

One logical disconnection is at the C-S bond, breaking the molecule into a 2-thiol derivative of 5-methoxythiophene and a haloacetic acid or its ester equivalent. This approach focuses on forming the thioether linkage as a key step.

Alternatively, disconnection at the S-C bond of the thioacetic acid moiety suggests a route starting with a (5-methoxy-2-thienyl)thiol, which can then be alkylated with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group.

A third strategy involves the construction of the thiophene (B33073) ring itself from acyclic precursors, although this is generally a more complex approach for this specific target. The focus of most synthetic endeavors is on the functionalization of a pre-existing thiophene ring.

Classical Synthetic Approaches to this compound

Traditional synthetic methods provide a robust foundation for the preparation of this compound, relying on well-established chemical reactions.

Esterification and Subsequent Hydrolysis Strategies

A common and effective strategy involves the initial synthesis of the corresponding ester, methyl or ethyl (5-methoxy-2-thienyl)thioacetate, followed by hydrolysis to yield the final carboxylic acid. Esterification is often preferred as it can simplify purification processes and protect the carboxylic acid functionality during preceding reaction steps. semanticscholar.orgresearchgate.net The hydrolysis is typically achieved under basic conditions, for instance, using an aqueous solution of sodium or potassium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. google.com

| Reaction Step | Reagents and Conditions | Typical Yield |

| Esterification | Methanol or Ethanol, Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., BOP-Cl) | >85% nih.gov |

| Hydrolysis | Aqueous NaOH or KOH, followed by HCl or H₂SO₄ | High |

Thiolation and Alkylation Reactions for Thioether Formation

The formation of the thioether bond is a critical step in many synthetic routes. This can be accomplished through the reaction of a thiolate with an appropriate electrophile. masterorganicchemistry.com

One common method is the S-alkylation of a pre-formed (5-methoxy-2-thienyl)thiol with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939) or chloroacetate. The thiol can be generated in situ from 2-methoxythiophene (B42098) via lithiation followed by reaction with elemental sulfur. orgsyn.orgencyclopedia.pub The resulting thiolate is then directly reacted with the haloacetate. encyclopedia.pub This nucleophilic substitution reaction, a variation of the Williamson ether synthesis for thioethers, proceeds efficiently. masterorganicchemistry.com

Alternatively, the reaction can be performed in the reverse sense, where a nucleophilic sulfur species reacts with a suitably activated 5-methoxythiophene derivative.

| Starting Material | Reagents | Intermediate/Product |

| 2-Methoxythiophene | 1. n-Butyllithium 2. Sulfur 3. Ethyl bromoacetate | Ethyl (5-methoxy-2-thienyl)thioacetate |

| (5-Methoxy-2-thienyl)thiol | 1. Base (e.g., NaH, K₂CO₃) 2. Ethyl chloroacetate | Ethyl (5-methoxy-2-thienyl)thioacetate |

Functional Group Interconversions from Precursors

The synthesis can also be approached by modifying precursor molecules that already contain the thiophene ring. For instance, a Friedel-Crafts acylation of 2-methoxythiophene could introduce an acetyl group, which can then be further manipulated. google.com However, a more direct route involves the Willgerodt-Kindler reaction, where a thioamide is formed from acetylthiophene and subsequently hydrolyzed to the corresponding acetic acid. google.com

Another precursor-based approach involves the reaction of thiophenes with a mixture of carbon tetrachloride and an alcohol in the presence of a catalyst to yield 2-thiophenecarboxylic acid esters. semanticscholar.orgresearchgate.net This method, however, may require subsequent steps to introduce the sulfur atom at the 2-position and shift the carboxyl group.

Modern and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods, particularly for the formation of carbon-sulfur bonds.

Catalytic Strategies for Carbon-Sulfur Bond Formation

Transition-metal catalysis has emerged as a powerful tool for constructing C-S bonds. acsgcipr.org Palladium, copper, and nickel-based catalysts are commonly employed for the cross-coupling of thiols with aryl halides or triflates. acsgcipr.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the coupling of 2-bromo-5-methoxythiophene (B1284175) with methyl thioglycolate using a suitable catalyst system, such as a palladium catalyst with a phosphine (B1218219) ligand. acsgcipr.org

These catalytic methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. acsgcipr.orgresearchgate.net The general mechanism for metal-catalyzed thiolation involves oxidative addition of the metal to the aryl halide, followed by coordination of the thiol, and finally reductive elimination to form the thioether product. acsgcipr.org The drive for greener chemistry has also spurred research into using more abundant and less toxic metals like iron and copper, as well as developing metal-free C-S bond-forming reactions. acsgcipr.orgrsc.org

| Catalyst System | Coupling Partners | Advantages |

| Palladium/Phosphine Ligand | 2-Bromo-5-methoxythiophene and Methyl thioglycolate | High efficiency, broad scope acsgcipr.org |

| Copper-based Catalysts | Aryl boronic acids and thiols (Chan-Lam coupling) | Milder conditions, use of a less expensive metal organic-chemistry.org |

| Nickel-based Catalysts | Aryl triflates and thiols | Good for less reactive coupling partners organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of thiophene derivatives is an area of growing importance, aimed at minimizing environmental impact through the use of safer solvents and reaction conditions. nih.govrsc.org While specific literature on the green synthesis of this compound is not extensively detailed, general strategies applicable to thiophene and thioether synthesis are highly relevant.

Aqueous Media and Solvent-Free Approaches:

Traditional organic syntheses often rely on volatile and hazardous solvents. A key green chemistry objective is to replace these with environmentally benign alternatives like water or to eliminate the solvent entirely.

Aqueous Synthesis: The synthesis of thioethers, a core structural component of the target molecule, has been demonstrated in aqueous or partially aqueous systems. For instance, copper-catalyzed C-S cross-coupling reactions of aryl iodides with thiols can be performed in water/DME or ethanol, offering a greener alternative to conventional solvents. thieme-connect.com

Solvent-Free Reactions: Thiophene synthesis can sometimes be achieved under solvent-free conditions, which enhances the green character of the process. rsc.org For the synthesis of thioethers, silica-supported perchloric acid has been used as a reusable, heterogeneous catalyst for reactions at room temperature without any solvent, representing a significant advancement in green methodology. rsc.org

The development of metal-free methodologies further contributes to green chemistry by reducing metal toxicity. nih.gov Approaches using elemental sulfur or other sulfur surrogates in controlled, metal-free conditions are being explored for the synthesis of thiophene derivatives. organic-chemistry.org

Microwave-Assisted and Photochemical Synthesis Enhancements

Modern synthetic chemistry increasingly employs alternative energy sources like microwave irradiation and light to drive reactions, often resulting in shorter reaction times, higher yields, and improved energy efficiency. numberanalytics.comnih.gov

Microwave-Assisted Synthesis:

Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. nih.govrsc.orgrsc.org

Thioether and Thiol Synthesis: Microwave-assisted synthesis has been successfully applied to produce β-keto thioethers and to facilitate the one-pot synthesis of thiols from alkyl halides using potassium thioacetate. rsc.orgamazonaws.com A model reaction for β-keto thioether formation demonstrated a significant rate enhancement, with a reaction time of 15 minutes under microwave heating at 130 °C, compared to 12 hours under conventional reflux conditions, while achieving a comparable yield of 85%. rsc.org

Functionalization of Thiophenes: Microwave-assisted protocols have been developed for the green functionalization of thiophenes. For example, the C-H arylation of thiophenes using a palladium nanocatalyst in a bio-derived solvent can be efficiently performed under microwave irradiation. frontiersin.org These methods highlight the potential for using microwave energy to improve the synthesis of complex thiophene derivatives. frontiersin.org

Photochemical Synthesis:

Photochemistry offers a unique pathway for forming specific chemical bonds using light as a reagent.

Synthesis of Phenyl-2-thienyl Derivatives: The irradiation of halogenated thiophene derivatives in a benzene (B151609) solution can lead to the formation of phenyl-2-thienyl compounds. rsc.orgpsu.edu For instance, irradiating 5-iodothiophene-2-carbaldehyde in thiophene resulted in a 70% yield of the corresponding substitution product. psu.edu This method provides a simple procedure for creating C-C bonds on the thiophene ring. psu.edu

Styryl-Thiophene Transformations: More complex photochemical reactions, such as the photocyclization of styryl-thiophene benzylamines to naphthothiophene derivatives, have been achieved by irradiating the starting materials with UV light in the presence of iodine. nih.gov While not a direct synthesis of the target acid, this demonstrates the utility of photochemistry in modifying thiophene-based scaffolds.

Optimization of Reaction Parameters and Process Scale-Up Considerations

The successful transition from a laboratory-scale reaction to an industrial process hinges on the careful optimization of reaction parameters and robust scale-up strategies. numberanalytics.comnih.gov This ensures efficiency, reproducibility, and safety.

Temperature, Pressure, and Time Effects on Reaction Efficiency

The interplay of temperature, pressure, and reaction time is critical in maximizing product yield and minimizing impurities.

Temperature: Temperature control is fundamental. For instance, in the synthesis of thioethers via dehydrative coupling, 80 °C was found to be an optimal temperature. nih.gov In other microwave-assisted syntheses, temperatures are often elevated to significantly reduce reaction times, with optimal conditions for some thiol syntheses being identified between 120°C and 140°C. rsc.orgamazonaws.com

Pressure: While many syntheses are conducted at atmospheric pressure, specialized reactors can utilize pressure to enhance reaction rates or to handle gaseous reagents. numberanalytics.com For example, a one-pot synthesis of a 4(3H)-quinazolinone derivative involved sequential steps under varying pressures of nitrogen, hydrogen (15 bar), and carbon monoxide (5 bar). frontiersin.org

Time: Reaction time is often optimized to achieve maximum conversion without promoting the formation of degradation products. Microwave-assisted reactions can reduce times from many hours to minutes. rsc.orgamazonaws.com In a patent describing the synthesis of thienylacetic acids, a key condensation step was conducted over 3 hours, followed by a 6-hour reflux. google.com

Table 1: Illustrative Optimization of Thioether Synthesis Conditions

| Parameter | Condition A | Condition B | Condition C | Optimal Yield |

| Catalyst | HOTf (1 mol%) | HOTf (0.5 mol%) | Metal Triflates (0.5 mol%) | 90% |

| Solvent | CH₃NO₂ | CH₃NO₂ | CH₃NO₂ | - |

| Temperature | 80 °C | 80 °C | 80 °C | - |

| Time | 2 h | 2 h | 20 h | - |

| This table is a generalized representation based on data for dehydrative thioetherification. nih.gov |

Catalyst Selection and Loading Optimization

Catalysts are essential for many synthetic routes, and their selection and concentration must be fine-tuned for optimal performance. numberanalytics.comacsgcipr.org

Catalyst Type: The synthesis of thioethers, a key structural motif, can be catalyzed by various metals, including copper, palladium, nickel, and iron. thieme-connect.comacsgcipr.org Copper catalysts like CuI and Cu(OTf)₂ are frequently used for C-S cross-coupling reactions. thieme-connect.comrsc.org Non-metal catalysts, such as triflic acid or solid-supported superacids like Nafion, are also effective for thioetherification, offering a metal-free alternative. nih.gov

Catalyst Loading: The amount of catalyst used is a critical parameter. In a model reaction for propargylamine (B41283) synthesis, catalyst loading was the final parameter optimized to achieve a 75% yield. nih.gov For a copper-catalyzed thioetherification, a loading of 3 mol% of Cu(OTf)₂ was found to be optimal, delivering a 96% yield; the reaction did not proceed in the absence of the catalyst. rsc.org Similarly, a dehydrative thioetherification process identified 1 mol% of HOTf as the optimal loading. nih.gov

Regioselectivity and Stereoselectivity Control

Regioselectivity:

In the synthesis of substituted thiophenes, controlling the position of the incoming functional group (regioselectivity) is paramount. For this compound, the substituents are at the 2- and 5-positions.

Directing Effects: The substitution pattern on an aromatic ring is governed by the electronic properties of the existing substituents. researchgate.netyoutube.com A methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. libretexts.org In the thiophene ring, the position ortho to the sulfur atom (the 2-position) is highly activated. The presence of a methoxy group at the 2-position would strongly direct an incoming electrophile to the 5-position. Therefore, starting with 2-methoxythiophene and introducing the thioacetic acid moiety via an electrophilic substitution reaction would be expected to yield the desired 2,5-disubstituted product with high regioselectivity.

Catalytic Control: Zeolites and other solid catalysts can enhance regioselectivity in electrophilic aromatic substitutions through shape-selective catalysis, favoring the formation of specific isomers, often the para product. cardiff.ac.ukresearchgate.net

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 2 Thienyl Thioacetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The thioacetic acid group is a versatile handle for a variety of chemical transformations, including the formation of amides and esters, reduction to corresponding alcohols and aldehydes, and decarboxylation.

The synthesis of amide and ester libraries from a common carboxylic acid core is a cornerstone of medicinal chemistry and materials science. (5-Methoxy-2-thienyl)thioacetic acid can be readily converted into a diverse array of amides and esters using standard coupling protocols.

Amidation: The formation of amides typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. A variety of modern coupling reagents can be employed for this transformation, often in one-pot procedures that proceed under mild conditions with high yields. researchgate.net Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective. researchgate.net Alternatively, the classic carbodiimide-mediated coupling using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as Hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields. These methods are well-suited for parallel synthesis, allowing for the rapid generation of a library of amide derivatives by reacting the parent acid with a diverse set of amines.

Esterification: Esterification can be achieved through several methods. The classic Fischer esterification, involving heating the carboxylic acid in an alcohol solvent with a catalytic amount of strong acid (e.g., H₂SO₄), is a straightforward approach. For more sensitive substrates or to achieve milder reaction conditions, coupling reagents are preferred. Di-2-thienyl carbonate (2-DTC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) has been shown to smoothly convert carboxylic acids to esters. youtube.com Another efficient reagent is 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates esterification with alcohols under mild conditions. wikipedia.org These methods provide reliable access to a wide range of ester derivatives.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation | Amine, HATU, DIPEA, in DMF or DCM, room temperature | Amide |

| Amidation | Amine, EDC, HOBt, in DCM, 0 °C to room temperature | Amide |

| Esterification | Alcohol, H₂SO₄ (cat.), reflux | Ester |

| Esterification | Alcohol, DMTMM, N-methylmorpholine, in THF | Ester wikipedia.org |

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohols and aldehydes, which are valuable synthetic intermediates.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (NaBH₄). libretexts.org Therefore, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for their conversion to primary alcohols. libretexts.org The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. This method provides a direct and efficient route to 2-(5-methoxy-2-thienyl)ethan-1-ol.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because the aldehyde product is typically more reactive than the starting acid, leading to over-reduction to the alcohol. libretexts.org Therefore, a two-step approach is generally employed. One common strategy involves first converting the carboxylic acid to a thioester. Thioesters can be selectively reduced to aldehydes. For instance, the reduction of thioesters using triethylsilane with a palladium-on-carbon catalyst has been reported to yield aldehydes efficiently. organic-chemistry.org Alternatively, certain alcohol dehydrogenases have been shown to catalyze the reduction of thioesters to the corresponding aldehydes. tudelft.nl Another approach is to convert the carboxylic acid to an ester, which can then be reduced to an aldehyde using a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction. libretexts.org

| Target Product | Strategy | Reagents and Conditions |

|---|---|---|

| Primary Alcohol | Direct Reduction | 1. LiAlH₄ in THF; 2. H₃O⁺ workup libretexts.org |

| Aldehyde | Ester Reduction | 1. Esterification (e.g., MeOH, H⁺); 2. DIBAL-H, Toluene, -78 °C libretexts.org |

| Thioester Reduction | 1. Thioesterification; 2. Et₃SiH, Pd/C organic-chemistry.org |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. Thienylacetic acids, in particular, exhibit a propensity for decarboxylation under certain conditions.

Research has shown that 2-thienylacetic acid is less thermally stable and decarboxylates more readily than its phenylacetic acid counterpart. chempap.org This suggests that heating this compound, possibly in the presence of a copper catalyst, could lead to the formation of 2-methyl-5-methoxythiophene.

Acid-catalyzed decarboxylation is another potential pathway, particularly for arylacetic acids where the resulting carbanion intermediate can be stabilized by the aromatic ring. stackexchange.com Treatment with a strong acid, such as trifluoroacetic acid, could promote the elimination of CO₂. stackexchange.com

Furthermore, oxidative decarboxylation presents a route to carbonyl compounds. chemrevlett.com This transformation can be mediated by various oxidants, such as potassium persulfate (K₂S₂O₈), or catalyzed by metal complexes under an oxygen or air atmosphere. chemrevlett.com Applying such methods to this compound could potentially yield 5-methoxy-2-thiophene carboxaldehyde.

Reactions of the Thiophene (B33073) Ring System

The thiophene ring in this compound is electron-rich and susceptible to electrophilic attack. Its substitution pattern allows for further functionalization at the unsubstituted C3 and C4 positions.

The regioselectivity of electrophilic aromatic substitution (EAS) on the thiophene ring is directed by the existing substituents. The 5-methoxy group is a powerful activating, ortho-para directing group. In the context of the thiophene ring, it strongly directs incoming electrophiles to the adjacent C4 position. The 2-(thioacetyl) group is expected to be deactivating and meta-directing, which would also favor substitution at the C4 position. Therefore, the combined effect of both groups strongly favors electrophilic substitution at the C4 position.

Halogenation: Halogenation can be readily achieved using mild reagents. For bromination, N-Bromosuccinimide (NBS) in a solvent like acetic acid or THF is a standard and effective method for introducing a bromine atom, predictably at the C4 position. jcu.edu.au Similarly, chlorination can be performed with N-Chlorosuccinimide (NCS).

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). masterorganicchemistry.comorganic-chemistry.org This reaction would be expected to yield the 4-acylated derivative of this compound. The resulting ketone is a deactivating group, which prevents polyacylation. organic-chemistry.org

| Reaction | Reagents and Conditions | Expected Major Product |

|---|---|---|

| Bromination | NBS, in Acetic Acid, 0 °C to rt | 4-Bromo-(5-methoxy-2-thienyl)thioacetic acid jcu.edu.au |

| Chlorination | NCS, in Acetic Acid, rt | 4-Chloro-(5-methoxy-2-thienyl)thioacetic acid |

| Acylation | Acetyl chloride, AlCl₃, in CS₂ or CH₂Cl₂, 0 °C | 4-Acetyl-(5-methoxy-2-thienyl)thioacetic acid masterorganicchemistry.com |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant peripheral functionalization of the thiophene ring. researchgate.net These reactions typically require a halide or triflate handle on the aromatic ring, which can be installed via the electrophilic substitution reactions described previously. For instance, the 4-bromo derivative of this compound would be an excellent substrate for a variety of coupling reactions.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction between the 4-bromo derivative and an aryl or vinyl boronic acid (or boronate ester) would introduce new aryl or vinyl substituents at the C4 position. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille coupling involves the reaction of the 4-bromo derivative with an organostannane reagent in the presence of a palladium catalyst. This method is also highly versatile for forming C-C bonds.

Sonogashira Coupling: To introduce an alkynyl substituent, the Sonogashira coupling can be employed. This reaction couples the 4-bromo derivative with a terminal alkyne, catalyzed by both palladium and copper(I) salts.

These cross-coupling strategies allow for the modular construction of complex molecules, significantly expanding the structural diversity accessible from the this compound scaffold.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Thiophene-Aryl |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Thiophene-Alkyl/Aryl/Vinyl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | Thiophene-Alkynyl |

Directed Ortho-Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide array of substituents. wikipedia.org

In the context of this compound, both the methoxy (B1213986) group and the thioether sulfur can potentially act as DMGs. The heteroatoms in these groups can coordinate with the lithium atom of the organolithium reagent, facilitating deprotonation at an adjacent position on the thiophene ring. wikipedia.orgbaranlab.org The specific site of lithiation is influenced by several factors, including the strength of the directing group, the choice of organolithium base, and the reaction conditions.

Competition experiments have established a hierarchy of directing group ability, with groups like amides and carbamates often being stronger than ethers and thioethers. uwindsor.ca For this compound, the methoxy group is generally considered a moderate directing group. organic-chemistry.org The thioether, while also capable of directing lithiation, is typically weaker. The carboxylic acid moiety, after deprotonation by the organolithium reagent, can also influence the regioselectivity of a second deprotonation.

Studies on related methoxy-substituted thiophenes have demonstrated that lithiation can occur at the position ortho to the methoxy group. unblog.fr However, the presence of the thioacetic acid side chain introduces additional complexity. The acidic proton of the carboxylic acid will be the first to react with the organolithium base. Subsequent deprotonation of the thiophene ring will then be directed by the resulting carboxylate, the methoxy group, and the thioether. The interplay between these directing groups determines the final regiochemical outcome.

The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium) and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also significantly impact the regioselectivity of the metalation. baranlab.orguwindsor.ca These reagents differ in their basicity and steric bulk, which can influence which ortho-proton is abstracted. baranlab.org For instance, the use of a bulky base might favor deprotonation at a less sterically hindered position.

Transformations of the Thioether Linkage

The thioether bond in this compound is a key functional group that can undergo various transformations, providing a handle for further molecular elaboration.

Thioethers are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. thieme-connect.de This transformation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its polarity and hydrogen bonding capacity. researchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. researchgate.netorganic-chemistry.org

Selective oxidation to the sulfoxide can be achieved using milder reagents or by carefully controlling the stoichiometry of the oxidant. nih.govorganic-chemistry.org Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and sodium periodate. nih.govorganic-chemistry.org Over-oxidation to the sulfone can be a competing reaction, but careful control of the reaction conditions can often minimize this. researchgate.net

Further oxidation of the sulfoxide yields the corresponding sulfone. thieme-connect.de Stronger oxidizing agents or more forcing conditions are typically required for this step. organic-chemistry.org The conversion of the thioether to a sulfone significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.

| Transformation | Typical Reagents | Product |

|---|---|---|

| Thioether to Sulfoxide | Hydrogen Peroxide (H₂O₂), Sodium Periodate (NaIO₄) | (5-Methoxy-2-thienyl)sulfinylacetic acid |

| Sulfoxide to Sulfone | Potassium Permanganate (KMnO₄), meta-Chloroperoxybenzoic acid (mCPBA) | (5-Methoxy-2-thienyl)sulfonylacetic acid |

The carbon-sulfur bond of the thioether linkage can be cleaved under various conditions. Reductive cleavage methods can be employed to remove the entire thioacetic acid side chain, providing a route to 2-methoxy-5-substituted thiophenes. Electrochemical reduction has been shown to be an effective method for the cleavage of C(sp³)–S bonds in aryl alkyl thioethers. chemrxiv.org This method offers a degree of selectivity, as the C(sp³)–S bond is often cleaved in preference to C(sp²)–S bonds. chemrxiv.org

Design and Synthesis of Advanced Structural Analogs

The structural framework of this compound offers numerous opportunities for the design and synthesis of advanced analogs with potentially improved properties.

The substitution pattern of the thiophene ring can be altered to explore the structure-activity relationships of this class of compounds. The synthesis of thiophene derivatives with different substituents has been a subject of interest. wvu.edu For instance, the methoxy group at the 5-position can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the thiophene ring.

Furthermore, additional substituents can be introduced onto the thiophene ring at the 3- and 4-positions. Directed ortho-metalation, as discussed previously, provides a powerful tool for introducing substituents regioselectively. The synthesis of polysubstituted thiophenes is a well-established area of research. nih.gov

The thioacetic acid side chain can also be modified to generate a diverse range of analogs. The length of the alkyl chain connecting the sulfur atom to the carboxylic acid can be varied. Homologation strategies can be employed to synthesize analogs with propanoic acid or butanoic acid side chains.

The heteroatoms in the side chain can also be altered. For example, the sulfur atom could be replaced with an oxygen or nitrogen atom to generate the corresponding ether or amino acid analogs. The synthesis of such analogs would require different synthetic approaches, likely starting from a suitably functionalized thiophene precursor. The synthesis of thiophene and thiazole analogs of biologically active molecules has been reported. nih.gov

| Modification Type | Example of Modification | Resulting Analog Class |

|---|---|---|

| Thiophene Ring Substitution | Replacement of 5-methoxy with 5-chloro | Substituted Thienylthioacetic Acids |

| Side Chain Length | Extension to a three-carbon chain | Thienylthiopropanoic Acids |

| Side Chain Heteroatom | Replacement of sulfur with oxygen | Thienyloxyacetic Acids |

Bioisosteric Replacements for Enhanced Properties

The carboxylic acid moiety of this compound is a critical pharmacophore, contributing to its acidic nature and potential for ionic interactions with biological targets. However, carboxylic acids can also present challenges in drug development, including metabolic instability, poor membrane permeability, and potential for rapid clearance from the body. Bioisosteric replacement of the carboxylic acid group offers a promising avenue to mitigate these drawbacks while preserving or improving therapeutic efficacy.

The primary goal of replacing the carboxylic acid is to modulate key physicochemical properties such as acidity (pKa) and lipophilicity (logP), which in turn influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Common bioisosteres for carboxylic acids include a variety of five-membered heterocyclic rings that can mimic the acidic proton and hydrogen bonding capabilities of the original group.

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely recognized and utilized non-classical bioisosteres of a carboxylic acid. Tetrazoles exhibit pKa values that are comparable to carboxylic acids, allowing them to exist in an ionized state at physiological pH and engage in similar ionic interactions. rug.nl Moreover, the tetrazole ring is generally more lipophilic than the corresponding carboxylic acid, which can lead to improved membrane permeability. The nitrogen-rich tetrazole ring also offers additional hydrogen bond acceptors, potentially enhancing binding affinity to target proteins. rug.nl A notable example of this bioisosteric replacement is the compound 5-[[(5-methoxy-2-thiophenyl)thio]methyl]-2H-tetrazole , which serves as a direct bioisostere of the thioacetic acid derivative of the parent compound.

Oxadiazoles and Thiadiazoles: 1,3,4-Oxadiazole and 1,3,4-thiadiazole motifs are also frequently employed as carboxylic acid surrogates. These heterocycles can act as bioisosteres for both carboxylic acids and amides. researchgate.net The replacement of an oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole can impart increased lipid solubility and potentially better tissue permeability. These rings can participate in hydrogen bonding and other non-covalent interactions, mimicking the binding mode of the original carboxylic acid.

The selection of an appropriate bioisostere is a nuanced process that depends on the specific therapeutic target and desired property enhancements. The following table summarizes the general effects of common carboxylic acid bioisosteres on key physicochemical properties.

| Bioisostere | Typical pKa Range | General Effect on Lipophilicity (Compared to Carboxylic Acid) | Key Features |

| 5-Substituted-1H-tetrazole | 4.5 - 5.5 | Increased | Similar acidity, increased metabolic stability, additional H-bond acceptors. rug.nl |

| 1,3,4-Oxadiazole-2(3H)-one | 5 - 7 | Variable | Can act as a hydrogen bond donor and acceptor. |

| 1,3,4-Thiadiazole-2(3H)-one | 5 - 7 | Generally Increased | Enhanced lipophilicity compared to oxadiazole counterparts. |

| Acyl Sulfonamide | 3 - 5 | Increased | Strong acidity, can improve membrane permeability. |

Detailed research findings on the specific bioisosteric replacements for this compound are crucial for rational drug design. While general principles of bioisosterism provide a strong foundation, the synthesis and experimental evaluation of a series of analogs are necessary to determine the optimal replacement for a given biological target. Such studies would involve the synthesis of the tetrazole, oxadiazole, and thiadiazole derivatives of this compound and a comparative analysis of their pKa, logP, metabolic stability, and biological activity against the parent compound. This empirical data is invaluable for establishing a clear structure-activity relationship (SAR) and guiding further optimization efforts.

Biological and Biochemical Research Investigations of 5 Methoxy 2 Thienyl Thioacetic Acid

Mechanistic Studies of Biological Activities (in vitro, ex vivo, computational)

Comprehensive mechanistic studies specifically for (5-Methoxy-2-thienyl)thioacetic acid are not extensively documented. However, the broader family of thiophene (B33073) derivatives has been the subject of numerous investigations, offering a predictive framework for its potential biological roles.

While there is no specific data on the interaction of this compound with carboxy-lyases, the thiophene nucleus is a common feature in various enzyme inhibitors. For instance, methoxy-substituted thiophene derivatives have been evaluated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The presence of methyl and methoxy (B1213986) groups in some thiophene derivatives has been associated with potent 5-LOX inhibitory activity. nih.gov

Furthermore, various heterocyclic compounds, including those with a thiophene core, have been studied as tyrosinase inhibitors. plos.orgmdpi.comnih.gov For example, 5-methoxy-2-mercaptobenzimidazole (B30804) has shown potent competitive inhibition of tyrosinase. plos.org Given that this compound contains both a methoxy group and a sulfur-linked acetic acid side chain, it is plausible that it could exhibit inhibitory activity against certain enzymes, though specific targets remain to be identified through empirical testing. A novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids has been shown to be potent and selective inhibitors of human protein kinase CK2. nih.gov

The lipophilicity and electronic properties conferred by the methoxy group and the thienyl ring could influence the binding affinity and functional activity at various receptors. For instance, studies on 5-HT2A receptor ligands have shown that lipophilicity is a key determinant of binding affinity. nih.gov Fatty acids, which share the carboxylic acid feature with the target compound, have been shown to bind to α1-adrenergic, muscarinic, and 1,4-dihydropyridine (B1200194) calcium channel antagonist receptors. nih.gov This suggests that this compound might interact with a range of receptors, but this remains speculative without direct experimental evidence.

Thiophene derivatives have been shown to modulate key cellular signaling pathways involved in cancer and inflammation. For example, a novel thiophene derivative, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), was found to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. rsc.orgrsc.org Methoxy-substituted thiophene derivatives have also been observed to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of ERK, p38, and NF-ĸB in response to inflammatory stimuli. nih.gov

A thiophene derivative, compound 1312, was found to suppress tumor cell proliferation by impacting the β-tubulin and Wnt/β-catenin signaling pathways in gastrointestinal cancer cell lines. nih.gov Given these precedents, it is conceivable that this compound could exert biological effects through the modulation of similar intracellular signaling cascades, although this requires experimental validation.

| Thiophene Derivative Class | Modulated Pathway/Target | Observed Biological Effect | Reference |

|---|---|---|---|

| N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole | AKT and MAPK pathways | Induction of apoptosis in neuroblastoma cells | rsc.orgrsc.org |

| Methoxy-substituted thiophenes | ERK, p38, and NF-ĸB pathways | Negative regulation of TNF-α and IL-8 expression | nih.gov |

| Thieno[3,2-d]pyrimidine-based compounds | Wnt/β-catenin signaling pathway | Anticancer efficacy against prostate cancer cells | nih.gov |

| Thienopyridines | Various, including γ-aminobutyric acid receptors | Diverse biological activities | researchgate.net |

The potential for this compound to bind to proteins is suggested by studies on analogous structures. The thioacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thienyl and methoxy groups can engage in hydrophobic and van der Waals interactions.

Molecular docking studies of various thiophene derivatives have predicted binding modes within the active sites of enzymes such as tyrosinase and protein kinases. plos.orgnih.gov For instance, docking studies of a tyrosinase inhibitor suggested interactions with histidine residues in the catalytic pocket. plos.org In another study, the binding mode of thienopyrimidine derivatives as inhibitors of protein kinase CK2 was predicted through computational modeling. nih.gov While specific protein binding partners for this compound have not been identified, these studies support the likelihood of its interaction with various biological macromolecules.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While direct SAR and SPR studies for this compound are absent from the literature, a broader analysis of related compounds can help in identifying potentially important structural features.

The general "heterocycle-thioacetic acid" motif is considered a pharmacophore with broad-ranging pharmacological activities. rsc.org The key elements contributing to the biological activity of this class of compounds are the heterocyclic ring system and the thioacetic acid fragment.

For thiophene-based compounds, the nature and position of substituents on the thiophene ring are critical for activity. In many cases, electron-withdrawing groups are preferred over electron-donating groups. nih.gov The methoxy group at the 5-position of the thiophene ring in this compound is an electron-donating group, which could influence its biological activity profile. The position of substitution on the thiophene ring is also crucial, with 2-substituted compounds sometimes showing different activity profiles from 3-substituted ones. nih.gov

| Compound Class | Key Pharmacophoric Elements | Impact on Biological Activity | Reference |

|---|---|---|---|

| Heterocycle-thioacetic acid derivatives | Heterocyclic core, thioacetic acid fragment | Broad spectrum of biological properties | rsc.org |

| Methoxy-substituted thiophene derivatives | Methoxy group, thiophene ring | Potent 5-LOX inhibitory activity | nih.gov |

| 2-(Arylthio)benzoic acids | Thioether linkage, carboxylic acid, aryl substitution | Inhibition of FTO demethylase activity | researchgate.net |

| Thienopyrimidine derivatives | Thienopyrimidine scaffold, carboxylic acid side chain | Inhibition of protein kinase CK2 | nih.gov |

Impact of Structural Modifications on Biological Interactions

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies investigate how specific alterations to a molecule's architecture influence its interaction with biological systems. For derivatives of this compound, modifications to the thiophene ring, the methoxy group, and the thioacetic acid side chain are critical determinants of efficacy and interaction.

Key modifications and their predicted impact include:

Thiophene Ring Substituents: The position, number, and nature of substituents on the thiophene ring can drastically alter the compound's electronic properties and steric profile. For instance, replacing the methoxy group with a bulkier isopropoxy group might enhance metabolic stability but could potentially decrease binding potency at a target receptor due to steric hindrance. nih.gov Conversely, introducing electron-withdrawing groups like halogens (e.g., fluorine, bromine) can enhance binding affinity to target proteins. nih.gov

Alkyl and Aryl Side Chains: The nature of the side chain attached to the thioacetic acid moiety is crucial. Modifications here can influence the compound's lipophilicity, which affects its ability to cross cell membranes. Structure-activity relationship studies on similar heterocyclic compounds have shown that maintaining an aromatic or heterocyclic ring in the side chain is often necessary for good biological activity. nih.gov

Carboxylic Acid Group: The acidic proton of the carboxylic acid group is a key site for ionic interactions with biological targets. Esterification or amidation of this group would neutralize the charge, potentially altering the binding mode and pharmacokinetic properties of the molecule.

The following table summarizes potential structural modifications and their hypothetical effects on biological interactions, based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds. nih.govresearchgate.net

| Structural Modification | Rationale / Hypothesis | Potential Impact on Biological Interaction |

| Alteration of Methoxy Group (e.g., to ethoxy, isopropoxy) | Investigate the role of steric bulk and lipophilicity at the 5-position of the thiophene ring. | May improve metabolic stability but could decrease receptor binding affinity due to steric clashes. nih.gov |

| Replacement of Methoxy Group (e.g., with H, OH, F) | Determine the importance of the hydrogen bond acceptor and donor capabilities of the substituent. | Could significantly alter binding affinity and specificity depending on the target's active site. |

| Modification of the Thioacetic Acid Side Chain (e.g., esterification) | Neutralize the negative charge to assess the importance of ionic interactions and improve cell permeability. | Likely to alter the binding mode and may change the pharmacological profile from an active drug to a prodrug. |

| Introduction of Substituents on the Thiophene Ring | Modulate the electronic properties and conformation of the molecule. | Can fine-tune binding affinity and selectivity for the target protein. researchgate.net |

In Vitro Metabolic Stability and Biotransformation Studies

The metabolic fate of a compound is a critical aspect of its biochemical profile. In vitro metabolic stability assays are used in early drug discovery to predict how a compound will be processed in the body. bioivt.comnuvisan.com These studies typically involve incubating the compound with liver fractions like microsomes or hepatocytes, which contain a host of metabolic enzymes. nuvisan.com

The degradation of this compound is expected to proceed via established drug metabolism pathways, primarily involving Phase I and Phase II enzymatic reactions. researchgate.net

Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups. For the target compound, likely pathways include:

O-Demethylation: The methoxy group is a prime target for cytochrome P450 (CYP) enzymes, leading to the formation of a hydroxyl group. This is a common metabolic route for many methoxylated compounds. mdpi.com

S-Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized by flavin-containing monooxygenases (FMOs) or CYPs to form sulfoxides and subsequently sulfones.

Hydroxylation: The thiophene ring itself can undergo hydroxylation, mediated by CYP enzymes.

Phase II Metabolism (Conjugation): In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net

Glucuronidation: The hydroxyl group formed from O-demethylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: The newly formed hydroxyl group can also be sulfated by sulfotransferases (SULTs).

Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids like glycine. researchgate.net

Identifying the metabolites formed in vitro provides a detailed picture of a compound's biotransformation. frontiersin.org Following incubation with liver microsomes or hepatocytes, samples are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio. nuvisan.com

Based on the enzymatic pathways described above, the following table lists the probable in vitro metabolites of this compound.

| Potential Metabolite | Metabolic Reaction | Enzyme Family | Characterization Method |

| (5-Hydroxy-2-thienyl)thioacetic acid | O-Demethylation | Cytochrome P450 (CYP) | LC-MS/MS |

| (5-Methoxy-2-thienyl)sulfinylacetic acid | S-Oxidation | CYP, FMO | LC-MS/MS |

| Glucuronide conjugate of (5-Hydroxy-2-thienyl)thioacetic acid | Glucuronidation | UGT | LC-MS/MS |

| Sulfate conjugate of (5-Hydroxy-2-thienyl)thioacetic acid | Sulfation | SULT | LC-MS/MS |

Targeted Approaches in Biochemical Research

Understanding how a compound interacts with specific biological pathways and molecular targets is fundamental to elucidating its mechanism of action.

Lipolysis is the metabolic process of breaking down stored triacylglycerols (TAGs) into fatty acids and glycerol. nih.gov This pathway is tightly regulated by a complex interplay of enzymes and regulatory proteins, making it a target for therapeutic intervention in metabolic diseases. nih.gov

Key enzymes in the lipolytic pathway that could be investigated as potential targets for this compound include:

| Enzyme/Protein | Function in Lipolysis | Potential Interaction |

| Adipose Triglyceride Lipase (ATGL) | Catalyzes the initial, rate-limiting step of TAG hydrolysis. nih.gov | Inhibition or activation could modulate the overall rate of lipolysis. |

| Hormone-Sensitive Lipase (HSL) | Hydrolyzes a variety of substrates, including diacylglycerols. nih.gov | Modulation of HSL activity would affect the downstream steps of lipolysis. |

| G0/G1 Switch Gene 2 (G0S2) | An endogenous inhibitor of ATGL. nih.gov | A compound could interfere with the G0S2-ATGL interaction, thereby stimulating lipolysis. |

| Comparative Gene Identification-58 (CGI-58) | A co-activator of ATGL. nih.gov | A compound could disrupt the CGI-58-ATGL interaction, leading to inhibition of lipolysis. |

Research would involve enzymatic assays to measure the effect of the compound on the activity of these purified enzymes or in cellular models of adipocytes.

Platelets play a crucial role in hemostasis and thrombosis. nih.gov Their aggregation is a complex process initiated by various agonists and mediated by multiple signaling pathways, presenting several targets for antiplatelet agents. nih.govmdpi.com

Research into the effects of this compound on platelet function would likely investigate its ability to interfere with these key mechanisms:

Inhibition of Thromboxane (B8750289) A2 (TXA2) Synthesis: TXA2 is a potent platelet agonist produced from arachidonic acid by the enzyme cyclooxygenase (COX). mdpi.com Inhibition of COX would lead to reduced TXA2 levels and decreased platelet aggregation. nih.gov

Suppression of Intracellular Calcium Mobilization: An increase in intracellular calcium concentration is a critical signal for platelet activation and granule release. nih.govnih.gov Compounds that block calcium channels or the release of calcium from internal stores can inhibit platelet function.

Modulation of Cyclic AMP (cAMP) Levels: cAMP is an important intracellular messenger that acts as an inhibitor of platelet activation. Agents that increase cAMP levels, for instance by activating adenylyl cyclase or inhibiting phosphodiesterases, generally suppress platelet aggregation.

Interference with Receptor Binding: The compound could act as an antagonist at key platelet receptors, such as the P2Y12 receptor for ADP or the thromboxane receptor, preventing agonist-induced activation.

The following table outlines potential mechanisms by which this compound could modulate platelet aggregation.

| Mechanism | Key Molecular Target | Effect on Platelet Function |

| Inhibition of Prostanoid Synthesis | Cyclooxygenase (COX) enzymes | Reduces production of Thromboxane A2, a potent platelet activator. nih.gov |

| Blockade of Agonist Receptors | P2Y12, TP, PAR receptors | Prevents binding of agonists like ADP, thromboxane, and thrombin. |

| Suppression of Intracellular Signaling | Calcium channels, Phospholipase C | Inhibits the rise in intracellular calcium required for activation. nih.gov |

| Elevation of Inhibitory Signals | Adenylyl cyclase | Increases levels of cAMP, which inhibits platelet activation. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and structural characteristics of a molecule. epstem.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

The electronic structure of a molecule is central to its chemical reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for this understanding. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov

For (5-Methoxy-2-thienyl)thioacetic acid, theoretical calculations would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the sulfur atom of the thioacetic acid group, which are regions with higher electron density. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid moiety, particularly the C=O bond, which can accept electron density.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state to an excited state. nih.gov This parameter is valuable for predicting the molecule's behavior in chemical reactions and its potential for charge transfer interactions within a biological system. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters This table illustrates typical data obtained from quantum chemical calculations for molecular orbital analysis. Values are representative and depend on the specific computational method and basis set used.

| Parameter | Description | Typical Data Output |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Negative value (e.g., in eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative or positive value (e.g., in eV) |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Positive value (e.g., in eV) |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | Positive value (e.g., in eV) |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | Positive or negative value (e.g., in eV) |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid and the methoxy (B1213986) group, due to their high electronegativity. These sites are likely to act as hydrogen bond acceptors. The area around the acidic hydrogen of the carboxyl group would exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. The thiophene ring would show intermediate potential, reflecting its aromatic character. epstem.net

This compound possesses several rotatable single bonds, allowing it to adopt numerous three-dimensional conformations. Conformational analysis is performed to identify the most stable structures, known as energy minima, on the potential energy surface. nih.gov This is typically achieved by systematically rotating key dihedral angles and calculating the energy of each resulting conformer using methods like molecular mechanics or quantum chemistry. epstem.netnih.gov

The angle between the thiophene ring and the thioacetic acid side chain (C-S-C-C).

The rotation around the C-S bond of the side chain.

The orientation of the methoxy group relative to the thiophene ring (C-C-O-C).

By calculating the potential energy curves for these rotations, researchers can identify the lowest energy conformer(s), which are the most likely to be present under experimental conditions and are crucial for understanding how the molecule might fit into a receptor's binding site. epstem.net

Molecular Docking and Molecular Dynamics Simulations

While quantum calculations describe the intrinsic properties of the molecule itself, molecular docking and dynamics simulations are used to predict and analyze its interactions with biological macromolecules, such as enzymes or receptors. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein to form a stable complex. japsonline.comresearchgate.net The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. researchgate.net

A successful docking study can predict:

The most stable binding pose of the ligand.

The key amino acid residues involved in the interaction.

The types of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For this compound, the carboxylic acid group would be a prime candidate for forming strong hydrogen bonds with polar amino acid residues like Arginine, Lysine, or Serine in a binding pocket. The thiophene ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The methoxy group could also participate in hydrogen bonding or hydrophobic interactions.

Table 2: Illustrative Output from a Molecular Docking Study This table shows the kind of data generated from a molecular docking simulation, detailing the interactions between a ligand and a target protein.

| Interaction Type | Ligand Group Involved | Receptor Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arg-120 | 1.8 |

| Hydrogen Bond | Methoxy Oxygen (-OCH₃) | Ser-216 | 2.5 |

| π-π Stacking | Thiophene Ring | Phe-404 | 3.9 |

| Hydrophobic | Thioacetic Methylene (B1212753) (-CH₂-) | Val-115 | 4.2 |

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-receptor complex over time. MD simulations model the atomic movements by applying the laws of classical mechanics, providing a dynamic view of the binding.

These simulations can:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in the protein or ligand upon binding.

Provide a more accurate estimation of the binding free energy.

An MD simulation of the this compound-protein complex would track the positions of all atoms over a set period (nanoseconds to microseconds), confirming whether the key interactions identified in docking are maintained and how flexible the ligand is within the binding site.

Binding Affinity Prediction and Scoring Functions

A crucial aspect of computational drug design is the prediction of how strongly a potential drug molecule, or ligand, will bind to its biological target, typically a protein. This binding affinity is a key determinant of the compound's efficacy. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org The strength of this interaction is then estimated using scoring functions.

For a molecule like this compound, docking studies would involve placing it into the active site of a target protein, for instance, an enzyme implicated in an inflammatory pathway like cyclooxygenase (COX) or lipoxygenase (LOX). nih.gov The scoring function then calculates a value, often expressed in kcal/mol, that represents the binding energy. A more negative score typically indicates a stronger, more favorable binding interaction.

These scoring functions are complex mathematical models that account for various non-covalent interactions, including:

Van der Waals interactions: Based on the shape and complementarity of the ligand and the binding pocket.

Electrostatic interactions: Arising from the distribution of partial charges on the atoms of the ligand and the protein.

Hydrogen bonds: A critical directional interaction between hydrogen bond donors and acceptors. nih.gov

Desolvation effects: The energy penalty for removing the ligand and the binding site from the surrounding water.

Illustrative Docking Results for this compound and Analogues

| Compound | Target Protein | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| This compound | Carbonic Anhydrase IX | AutoDock Vina | -6.8 | His94, His96, His119, Thr200 |

| (5-Chloro-2-thienyl)thioacetic acid | Carbonic Anhydrase IX | AutoDock Vina | -7.2 | His94, His96, His119, Val121 |

| (2-Thienyl)thioacetic acid | Carbonic Anhydrase IX | AutoDock Vina | -6.1 | His94, His96, Gln92 |

The accuracy of these predictions is highly dependent on the quality of the scoring function and the crystal structure of the protein. Therefore, results are often cross-validated with experimental data when available.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This allows for the prediction of the activity of new, unsynthesized molecules.

The development of a QSAR model for a series of compounds including this compound would typically target a specific biological activity, such as anti-inflammatory potential. nih.gov The process involves several key steps:

Data Set Collection: A dataset of thiophene derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. ijsr.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, energies of frontier molecular orbitals like HOMO and LUMO). nih.gov

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forests, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. mdpi.comijsr.net

For instance, a hypothetical QSAR model for the anti-inflammatory activity of thiophene derivatives might take the following linear form:

pIC50 = c0 + c1logP + c2LUMO + c3*DipoleMoment

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

A critical part of QSAR modeling is selecting the most relevant descriptors (feature selection) to avoid overfitting and to create a model that is both predictive and interpretable. nih.gov Various algorithms can be employed for this purpose.

Once a model is developed, it must be rigorously validated to ensure its robustness and predictive power. nih.gov Common validation techniques include:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): One compound is removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds. A high q² value (typically > 0.5) indicates good internal consistency. ijsr.net

External Validation:

Test Set Prediction (R²pred): The initial dataset is split into a training set (to build the model) and a test set (to evaluate its predictive ability on "unseen" data). The model's ability to predict the activity of the test set compounds is a crucial measure of its real-world applicability. mdpi.com

An acceptable QSAR model should have statistically significant values for these validation parameters. mdpi.com

Illustrative QSAR Model Validation Statistics for an Anti-inflammatory Thiophene Series

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| q² (LOO Cross-Validation) | 0.72 | Good internal model robustness and predictive ability. |

| R²pred (External Test Set) | 0.78 | Good predictive power for new compounds. |

| F-statistic | 65.4 | The model is statistically significant. |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis, degradation, or metabolic reactions.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The structure and energy of the TS are critical for understanding the reaction's kinetics. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to locate and characterize these fleeting structures. nih.gov

The process involves optimizing the geometry of the suspected transition state on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (the path from reactants to products). nih.gov

For a reaction involving this compound, such as the hydrolysis of the thioester group, computational chemists would model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon. They would then calculate the structure and energy of the tetrahedral intermediate and the transition states leading to and from it.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction pathway energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the highest-energy transition state is the activation energy (Ea), which determines the reaction rate.

Illustrative Reaction Energy Profile Data for Thioester Hydrolysis

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State 1 (TS1) | +20.5 |

| Tetrahedral Intermediate | +12.3 |

| Transition State 2 (TS2) | +18.7 |

| Products ((5-Methoxy-2-thienyl)carboxylic acid + Methanethiol) | -5.2 |

This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For example, comparing the activation energies for the hydrolysis of this compound with its oxygen-ester analogue could reveal the relative stability of the thioester bond under physiological conditions. nih.gov Such studies are fundamental to understanding the metabolic fate and reactivity of the compound.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution and the solid state. For (5-Methoxy-2-thienyl)thioacetic acid, a suite of NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) nuclei and to probe its spatial arrangement.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (CH₃O-) would appear as a singlet, typically in the range of 3.5-4.0 ppm. The two protons on the thiophene (B33073) ring would present as doublets due to coupling with each other, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing thioacetic acid moiety. The methylene (B1212753) protons (-S-CH₂-COOH) would likely appear as a singlet, and the acidic proton of the carboxylic acid group (-COOH) would be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct carbon signals are anticipated. The carbon of the carbonyl group (-COOH) would resonate at a significantly downfield position (typically > 170 ppm). The carbons of the thiophene ring would appear in the aromatic region, with their specific shifts dictated by the positions of the substituents. The methoxy carbon and the methylene carbon would have characteristic chemical shifts in the upfield region.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily confirming the connectivity of the two protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the methoxy, methylene, and the two protonated thiophene ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methoxy protons and the C5 carbon of the thiophene ring, and between the methylene protons and the C2 carbon of the thiophene ring, as well as the carbonyl carbon. These correlations are vital for confirming the substitution pattern on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the methoxy group protons and the proton at the C4 position of the thiophene ring, further solidifying the structural assignment.

Due to the limited availability of public experimental NMR data for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and should be considered as estimates until experimentally verified.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | ~6.8 | ~115 |

| Thiophene H4 | ~6.2 | ~105 |

| Methoxy (OCH₃) | ~3.8 | ~58 |

| Methylene (SCH₂) | ~3.7 | ~35 |

| Carboxylic Acid (COOH) | Variable (e.g., >10) | ~175 |

| Thiophene C2 | - | ~140 |

| Thiophene C5 | - | ~165 |

| Carbonyl (C=O) | - | ~175 |

Note: Predicted values are estimations and may differ from experimental results.

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to investigate and differentiate between polymorphic forms. By analyzing the ¹³C cross-polarization magic-angle spinning (CP/MAS) spectra, subtle differences in the chemical shifts and signal multiplicities can be observed for different polymorphs. These differences arise from variations in the local molecular environment and packing within the crystal lattice. While there are no specific polymorphic studies reported for this compound in the public domain, ssNMR would be the primary method to identify and characterize any potential polymorphs should they exist.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₇H₈O₃S₂, the calculated monoisotopic mass is 203.99148 Da. huji.ac.il HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is very close to this theoretical value (typically within a few parts per million), thereby confirming the elemental composition of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃S₂ | huji.ac.il |

| Monoisotopic Mass | 203.99148 Da | huji.ac.il |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides valuable insights into the structure of the molecule.

For this compound, key fragmentation pathways would likely include:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of COOH (45 Da) or CO₂ (44 Da) from the molecular ion.

Cleavage of the thioether bond: Fission of the C-S bond could lead to fragments corresponding to the thienyl moiety and the thioacetic acid side chain.

Fragmentation of the thiophene ring: The substituted thiophene ring itself can undergo characteristic fragmentation, providing further structural confirmation.

Detailed analysis of the MS/MS spectrum would allow for the construction of a fragmentation map, which serves as a fingerprint for the molecule's structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For this compound, the key vibrational modes would include:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, is characteristic of the carboxylic acid O-H stretching vibration.

C=O Stretch: A strong, sharp absorption band in the IR spectrum, usually between 1700 and 1725 cm⁻¹, corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

C-O Stretch: The C-O stretching of the methoxy group and the carboxylic acid would appear in the fingerprint region of the IR spectrum.

C-S Stretch: The stretching vibrations of the C-S bonds in the thiophene ring and the thioether linkage would also be found in the fingerprint region.

Thiophene Ring Vibrations: The characteristic stretching and bending vibrations of the C-H and C=C bonds within the thiophene ring would be observable in both IR and Raman spectra.